7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
Scientific Research Applications
Nitration and Heterocyclization Studies
- Nitration Process and Products : Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the formation of various nitration products, including 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines. This process was optimized for triazolo[1,5-a]pyrimidin-7-amines, yielding products with high efficiency, followed by their reduction into [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines (Gazizov et al., 2020).
Tuberculostatic Activity
- Antituberculous Agent Analogs : Titova et al. (2019) synthesized structural analogs of an antituberculous agent, showing promising tuberculostatic activity. This involved condensations of aromatic aldehydes with β-dicarbonyl compounds and 1H-1,2,4-triazol-5-amine, highlighting the therapeutic potential of these compounds in treating tuberculosis (Titova et al., 2019).
Heterocyclensynthese
- Synthesis and Transformation : Wamhoff et al. (1993) explored the synthesis of various 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles, demonstrating the versatile applications of these compounds in organic synthesis and possibly leading to new pharmacologically active substances (Wamhoff et al., 1993).
Antimicrobial and Antifungal Activities
- Synthesis and Biological Evaluation : Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and evaluated their antimicrobial and antifungal activities. These compounds' potential in addressing infectious diseases highlights their importance in medical research (Komykhov et al., 2017).
Antitumor and Antiviral Activities
- Design and Synthesis for Antitumor and Antiviral Uses : Islam et al. (2008) focused on the preparation and evaluation of compounds with antitumor and antiviral activities, including 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones. This research indicates the potential use of these compounds in developing new antitumor and antiviral drugs (Islam et al., 2008).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, cellular metabolism, and signal transduction .
Result of Action
Given its potential targets, it may modulate immune response, cellular metabolism, and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, a study on the synthesis of similar compounds noted that reducing the temperature resulted in a slightly lower yield .
Properties
IUPAC Name |
7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-8(22-10-4-2-9(3-5-10)19(20)21)11-6-7-15-13-16-12(14)17-18(11)13/h2-8H,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNDUGRCAQBXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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